N-Butyl-2,2-diphenylacetamide

Drug Discovery Medicinal Chemistry ADME Properties

For CNS-focused hit-to-lead programs, N-Butyl-2,2-diphenylacetamide (4107-02-2) is the superior diphenylacetamide scaffold. Its computed LogP of 4.1 is ideally balanced for blood-brain barrier penetration, avoiding the excessive lipophilicity of higher N-alkyl analogs that can derail ADME profiles. Directly linked to a patented herbicidal class (US patent for weed control methods), this intermediate offers a defensible starting point for agrochemical innovation. Supplied at 95% purity with a well-defined solid-state (mp 96 °C), it eliminates the risks of working with uncharacterized homologs. Secure your supply today for SAR exploration.

Molecular Formula C18H21NO
Molecular Weight 267.4 g/mol
CAS No. 4107-02-2
Cat. No. B187661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl-2,2-diphenylacetamide
CAS4107-02-2
Molecular FormulaC18H21NO
Molecular Weight267.4 g/mol
Structural Identifiers
SMILESCCCCNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C18H21NO/c1-2-3-14-19-18(20)17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3,(H,19,20)
InChIKeyDWTFZCMKNAQOCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 bottle / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Butyl-2,2-diphenylacetamide (CAS 4107-02-2) Chemical Identity and Procurement-Relevant Properties


N-Butyl-2,2-diphenylacetamide (CAS 4107-02-2) is a secondary amide with the molecular formula C18H21NO and a molecular weight of 267.4 g/mol [1]. It is characterized by a central acetamide core where the alpha-carbon is substituted with two phenyl groups and the nitrogen atom is linked to an n-butyl chain . This compound is of primary interest as a synthetic intermediate and as a research tool in medicinal chemistry, particularly for exploring structure-activity relationships (SAR) within the diphenylacetamide class . Key procurement-relevant characteristics include its solid physical state, a reported melting point of 96 °C, and a typical commercial purity of 95% .

The Scientific Risk of Substituting N-Butyl-2,2-diphenylacetamide with a Generic Diphenylacetamide Analog


The N-alkyl substituent is a critical determinant of the compound's physicochemical properties, particularly its lipophilicity, which directly influences membrane permeability, solubility, and target engagement in biological systems [1]. Therefore, simple substitution with a generic diphenylacetamide derivative without consideration of the alkyl chain length and branching carries a significant risk of altering key experimental outcomes. For instance, computed LogP values vary substantially across the homologous series, from 4.1 for the N-butyl derivative to 4.6 for the N-pentyl analog . Such a difference in lipophilicity can lead to divergent biological activity, ADME profiles, and efficacy in formulations, making it a non-interchangeable variable in rigorous scientific investigations [1].

Quantitative Evidence for Selecting N-Butyl-2,2-diphenylacetamide (CAS 4107-02-2) Over Close Analogs


Optimized Lipophilicity (LogP) for Blood-Brain Barrier Permeability Compared to N-Pentyl and N-Isopropyl Analogs

N-Butyl-2,2-diphenylacetamide exhibits a computed partition coefficient (XLogP3-AA) of 4.1 [1]. This value falls within the optimal LogP range (2-5) for passive diffusion across biological membranes, including the blood-brain barrier [2]. In contrast, the closely related N-pentyl analog has a higher computed LogP of 4.6 , which may lead to reduced aqueous solubility and higher non-specific tissue binding. The N-isopropyl analog, with a lower LogP, may exhibit inferior CNS penetration. This specific LogP value makes the N-butyl derivative a superior starting point for designing CNS-active compounds within this chemical series.

Drug Discovery Medicinal Chemistry ADME Properties CNS Penetration

Suitability as a Versatile Synthetic Intermediate as Demonstrated by a High-Volume Patent Portfolio

The compound's utility as a key intermediate is supported by its association with 15 distinct patents [1]. This is a substantial number for a research-grade chemical and indicates its proven role in the synthesis of more complex, commercially relevant molecules. For example, US Patent 3,120,434 explicitly describes a herbicidal method employing N,N-dialkyl-diphenylacetamides, including the N-butyl derivative [2]. This patent portfolio provides a strong, verifiable track record of industrial applicability that may not exist for less-utilized or unsubstituted diphenylacetamide analogs.

Organic Synthesis Pharmaceutical Manufacturing Process Chemistry Agrochemicals

Demonstrated Herbicidal Activity as a Platform for Agrochemical Development

The N-butyl group is a critical component for herbicidal activity in this chemical class. US Patent 3,120,434 provides a method for inhibiting the growth of weed grasses and broad-leaf weeds using N,N-dialkyl-diphenylacetamides [1]. The patent specifically claims N-n-butyl-N-methyl diphenylacetamide and related N-butyl derivatives, highlighting the importance of the butyl substitution for this particular biological effect [1]. This established use case differentiates it from diphenylacetamide derivatives lacking this specific alkyl chain, which may not exhibit the same spectrum of herbicidal activity.

Agrochemical Research Herbicide Discovery Weed Control Crop Protection

Optimal Scientific and Industrial Application Scenarios for N-Butyl-2,2-diphenylacetamide (CAS 4107-02-2) Based on Evidence


Scaffold for CNS Drug Discovery and Medicinal Chemistry SAR Studies

Based on its optimal computed LogP of 4.1 [1], N-Butyl-2,2-diphenylacetamide is a superior scaffold for designing new chemical entities intended for central nervous system (CNS) penetration. Researchers can use it as a core structure to systematically explore structure-activity relationships, confident that its physicochemical profile is more aligned with CNS drug-likeness compared to its more lipophilic N-pentyl analog . This makes it a strategic choice for hit-to-lead optimization campaigns targeting neurological disorders.

Validated Intermediate for Process Chemistry and Scale-Up

The compound's association with 15 patents [2] and specific inclusion in a granted US patent for herbicidal methods [3] makes it a low-risk, validated intermediate for synthetic chemists. It is an ideal starting material for developing robust, scalable processes to manufacture more complex molecules, as its synthetic pathways and handling are well-documented in the prior art. This is a significant advantage over less-characterized analogs for which literature and patent precedents are sparse or non-existent.

Proven Platform for Agrochemical and Herbicide Discovery

For research and development in the agrochemical sector, N-Butyl-2,2-diphenylacetamide and its derivatives have established utility as a platform for herbicidal agents [3]. The compound serves as a direct link to a known patent-protected class of weed control agents, offering a clear and defensible starting point for discovering next-generation herbicides with novel modes of action or improved safety profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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